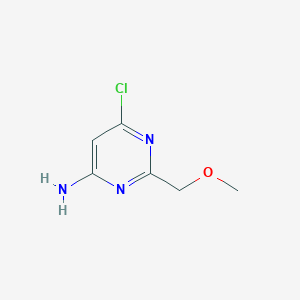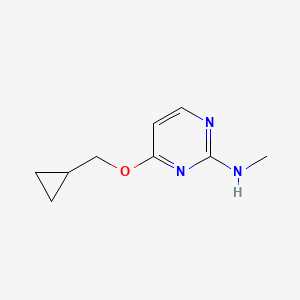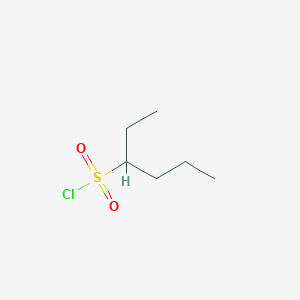
Propan-2-yl 4-amino-2-chlorobenzoate
Descripción general
Descripción
Propan-2-yl 4-amino-2-chlorobenzoate is a research chemical . It has a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Propan-2-yl 4-amino-2-chlorobenzoate consists of a propan-2-yl group (isopropyl group), a 4-amino-2-chlorobenzoate group, and an amine group . The structure can be represented by the SMILES notation: CC©OC(=O)C1=C(C=C(C=C1)N)Cl .Aplicaciones Científicas De Investigación
C10H12ClNO2 C_{10}H_{12}ClNO_2 C10H12ClNO2
and a molecular weight of 213.66 g/mol . Below is a comprehensive analysis of its scientific research applications across various fields:Pharmaceutical Testing
Propan-2-yl 4-amino-2-chlorobenzoate is utilized in pharmaceutical testing as a high-quality reference standard . Its properties enable it to serve as a benchmark in the analysis of pharmaceutical compounds, ensuring the accuracy and reliability of test results.
Organic Synthesis
In organic synthesis, this compound is valuable due to its reactive functional groups. It can act as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and chemicals.
Analytical Chemistry
As a research chemical, Propan-2-yl 4-amino-2-chlorobenzoate plays a role in analytical chemistry where it may be used as a calibration standard or a reagent in chromatography and spectrometry techniques .
Material Science
The compound’s unique structure and properties make it a candidate for material science research. It could be involved in the creation of novel materials with specific desired properties .
Biochemistry
In biochemistry, Propan-2-yl 4-amino-2-chlorobenzoate can be used to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways. It may also be used to synthesize biomolecules or as a part of assay development .
Industrial Applications
While primarily used for research, this compound could potentially have industrial applications. Its chemical properties might make it suitable for use in the production of certain types of polymers, coatings, or other chemical products .
Each of these applications leverages the chemical’s unique properties for innovative and critical research that pushes the boundaries of science and technology. It’s important to note that the use of Propan-2-yl 4-amino-2-chlorobenzoate is for research purposes only and not for human or veterinary use .
Safety and Hazards
Propiedades
IUPAC Name |
propan-2-yl 4-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTCLLDDCNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-amino-2-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)





